4'-SulfatedLexisXmethylglycoside
Description
Significance of Glycoconjugates in Biological Systems
Glycoconjugates are complex molecules formed by the covalent attachment of carbohydrates (glycans) to other biological molecules such as proteins or lipids. rahacollege.co.inwikipedia.org This combination results in glycoproteins and glycolipids, respectively, which are integral components of cell membranes and the extracellular matrix. rahacollege.co.in The glycan component of these molecules can vary immensely in structure, from simple linear chains to highly branched and modified structures, including through sulfation. rahacollege.co.in This structural diversity allows glycoconjugates to play a pivotal role in a multitude of biological functions. rahacollege.co.in They are crucial for processes like protein folding and stability, and also have significant implications in medicine and biotechnology.
Roles in Cell Signaling and Recognition
Glycoconjugates are key players in cell signaling and recognition. rahacollege.co.in The complex carbohydrate structures on the cell surface act as informational codes, recognized by specific carbohydrate-binding proteins called lectins. wisdomlib.org This interaction mediates a wide range of cellular communication events. rahacollege.co.inoup.com For instance, the binding of signaling molecules to cell surface glycoconjugates can trigger intracellular signaling cascades that regulate cell growth, differentiation, and apoptosis. oup.com Furthermore, cell-to-cell recognition, a fundamental process in development and immunity, is heavily reliant on the specific interactions between glycoconjugates on opposing cell surfaces. wikipedia.org This recognition is critical for tissue formation and for the immune system's ability to distinguish between self and non-self entities.
Involvement in Cell Adhesion Processes
Cell adhesion, the process by which cells attach to each other and to the extracellular matrix, is another critical function mediated by glycoconjugates. rahacollege.co.in This process is essential for maintaining the integrity of tissues and organs. Glycoproteins, in particular, are central to cell adhesion. For example, integrins, a family of transmembrane glycoproteins, facilitate cell adhesion by binding to proteins in the extracellular matrix. The carbohydrate portions of these glycoproteins can modulate the strength and specificity of these adhesive interactions.
Overview of Lewis X Glycans and Their Biological Importance
Among the vast repertoire of glycan structures, the Lewis X (LeX) determinant holds significant biological importance. It is a trisaccharide structure, Galβ1-4(Fucα1-3)GlcNAc, found on the surface of various cells. oup.com
Structural Basis of Lewis X Determinants
The Lewis X structure is a specific arrangement of three sugar molecules: galactose (Gal), N-acetylglucosamine (GlcNAc), and fucose (Fuc). oup.com This structure is synthesized by the action of specific fucosyltransferases. nih.gov The sialylated form, known as sialyl Lewis X (sLeX), is a tetrasaccharide that plays a crucial role in cell-to-cell recognition. wikipedia.orgexplorationpub.com The addition of a sulfate (B86663) group to the LeX structure further modifies its properties and biological activity. explorationpub.com
Functional Relevance of Lewis X in Health and Disease
The Lewis X antigen is involved in various physiological and pathological processes. In the nervous system, it is implicated in cell adhesion, migration, and neurite outgrowth. nih.gov LeX and its sialylated counterpart, sLeX, are critical for the initial attachment and rolling of leukocytes on the endothelial lining of blood vessels during an inflammatory response, a process mediated by selectin proteins. nih.govembopress.orgnih.gov This interaction is a key step in the recruitment of immune cells to sites of inflammation. embopress.org
Furthermore, the expression of LeX and sLeX is often altered in cancer cells. embopress.orgnih.gov Increased levels of these structures on tumor cells can promote metastasis by facilitating their adhesion to endothelial cells, allowing them to extravasate and form secondary tumors. explorationpub.comembopress.org
The Impact of Sulfation on Glycan Structure and Functionality
Sulfation, the addition of a sulfate group to a molecule, is a common post-translational modification of glycans that significantly impacts their structure and function. bohrium.comnih.gov This modification is carried out by a family of enzymes called sulfotransferases and introduces a negative charge to the glycan. bohrium.com The specific pattern of sulfation, often referred to as the "sulfation code," can fine-tune the biological activity of glycans. bohrium.comnih.gov
Sulfated glycans are involved in a wide range of biological processes, including cell-cell and cell-matrix interactions. bohrium.comresearchgate.net The negative charge introduced by sulfation can alter the conformation of the glycan and create specific binding sites for proteins, such as growth factors and their receptors. nih.gov For example, the sulfation pattern of heparan sulfate proteoglycans determines their ability to bind to various signaling molecules, thereby modulating their activity. nih.gov In the context of Lewis X, sulfation can enhance its binding to selectins, further highlighting the importance of this modification in regulating cellular interactions. explorationpub.comnih.gov Abnormal sulfation patterns have been linked to various diseases, underscoring the critical role of this modification in maintaining health. frontiersin.org
General Principles of Glycan Sulfation
Glycan sulfation is a crucial post-translational modification that significantly impacts the biological activity of glycoproteins, glycolipids, and proteoglycans. acs.org This process involves the addition of sulfate groups to specific positions on the sugar residues of a glycan chain. The sulfation process is carried out by a family of enzymes called sulfotransferases, which are located in the Golgi apparatus. nih.gov These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to catalyze the transfer of a sulfonate group to the glycan. researchgate.netnih.gov
The sulfation of glycans is a highly regulated and specific process. The pattern of sulfation, often referred to as the "sulfation code," determines the glycan's ability to bind to specific proteins and thereby modulate biological processes. researchgate.netbohrium.comnih.gov This specificity is critical for a wide range of functions, from cell-cell communication to immune responses. acs.org For instance, the sulfation patterns on glycosaminoglycans are essential for their roles in connective tissue development and the regulation of growth factor signaling. acs.org
Abnormalities in glycan sulfation are associated with various diseases, including cancer and developmental disorders. acs.orgfrontiersin.org For example, changes in the sulfation of mucins, which are heavily glycosylated proteins, have been linked to the progression of colorectal cancer. acs.org
Positional Isomerism of Sulfate Groups and Its Biological Implications
The position of the sulfate group on a glycan chain is not random; it is a highly specific modification that gives rise to positional isomers with distinct biological functions. researchgate.net Even a subtle change in the location of a sulfate group can dramatically alter the binding affinity and specificity of a glycan for its target proteins. ontosight.ai This positional isomerism is a key factor in the "sulfation code" that governs the biological activity of sulfated glycans. bohrium.com
For example, in heparan sulfate, the specific arrangement of sulfate groups creates binding sites for a multitude of proteins, including growth factors and cytokines. nih.gov The differential sulfation at the C6 position of N-acetylglucosamine (GlcNAc) versus other positions can determine whether a growth factor binds and signals, or is sequestered and inactive. nih.gov Similarly, the 4-O and 6-O sulfation of N-acetylgalactosamine (GalNAc) in chondroitin (B13769445) sulfate dictates its interactions with various binding partners, influencing processes like neural development and cartilage function. nih.gov
The biological implications of this positional isomerism are vast. Genetic disorders that affect the enzymes responsible for specific sulfation patterns can lead to severe developmental abnormalities, such as skeletal dysplasia. acs.org Furthermore, the specific sulfation patterns on viral glycoproteins can influence viral infectivity, and alterations in sulfation are a hallmark of many cancers. acs.org The ability to distinguish between these positional isomers is a significant challenge in glycobiology, requiring sophisticated analytical techniques to unravel their structures and functions. nih.gov
Contextualizing 4'-SulfatedLexisXmethylglycoside within Advanced Glycoscience Research
The compound name "this compound" suggests a synthetic or highly specific research molecule designed to probe intricate biological processes. While specific research findings on this exact compound are not publicly documented, its name provides a clear indication of its structure and potential applications in advanced glycoscience research.
Breaking down the name:
methylglycoside : This indicates a sugar molecule where a methyl group is attached to the anomeric carbon. ontosight.ai This modification is often used to create stable glycan analogs for research, preventing enzymatic cleavage at this position and allowing for focused study of the glycan's interactions.
LexisX : This portion of the name likely refers to a specific, complex oligosaccharide structure. In glycobiology, "X" often denotes a particular structural motif.
4'-Sulfated : This specifies that a sulfate group is attached at the 4-prime position of a sugar residue within the "LexisX" structure. This precise positional sulfation is critical, as it would be designed to target a specific biological interaction.
Given these structural features, this compound is likely a tool compound for investigating biological systems where specific sulfated glycans play a crucial role. Research involving such a compound would aim to understand the precise structural requirements for glycan-protein interactions. For example, it could be used to:
Investigate the binding specificity of lectins or other glycan-binding proteins that recognize sulfated structures.
Probe the role of specific sulfation patterns in cell signaling pathways.
Act as a competitive inhibitor to block the interaction of a naturally occurring sulfated glycan with its receptor, thereby elucidating the biological function of that interaction.
The synthesis and study of compounds like this compound are at the forefront of glycoscience, aiming to decipher the complex language of the "sulfation code" and its role in health and disease.
Data Tables
Table 1: Key Concepts in Glycobiology
| Term | Description | Significance |
|---|---|---|
| Glycan | A compound consisting of a large number of monosaccharides linked glycosidically. | Involved in a wide array of biological processes, including cell-cell recognition, signaling, and immune response. youtube.comresearchgate.net |
| Sulfation | The enzymatic addition of a sulfate group to a molecule. | A key post-translational modification that modulates the biological activity of glycans by imparting a negative charge and creating specific binding sites. nih.govacs.org |
| Methyl Glycoside | A glycoside in which the sugar group is bound to a methyl group. | Often used in research as stable analogs of natural glycans to study their interactions and functions. ontosight.aiwikipedia.org |
| Positional Isomerism | The phenomenon where compounds have the same molecular formula but differ in the position of a functional group on the carbon skeleton. | In sulfated glycans, the position of the sulfate group is critical for determining binding specificity and biological function. researchgate.net |
Table 2: Examples of Sulfated Glycans and Their Roles
| Glycan | Key Structural Features | Biological Role |
|---|---|---|
| Heparan Sulfate | A glycosaminoglycan with variable sulfation patterns. nih.gov | Regulates the activity of growth factors, cytokines, and enzymes at the cell surface and in the extracellular matrix. nih.gov |
| Chondroitin Sulfate | A glycosaminoglycan with sulfation typically at the 4-O or 6-O positions of GalNAc. researchgate.net | Important for the structure and function of cartilage, and plays roles in neural development and cell adhesion. acs.orgnih.gov |
| Keratan (B14152107) Sulfate | A sulfated poly-N-acetyllactosamine chain. nih.gov | Found in cornea, cartilage, and bone, and is involved in tissue hydration and cell recognition. |
| Sulfated N-glycans | N-linked glycans on glycoproteins that are modified with sulfate groups. acs.org | Can influence protein folding, stability, and receptor binding, as seen in some viral glycoproteins. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO18S/c1-6-11(26)12(27)14(29)20(35-6)39-18-10(22-7(2)25)19(34-3)36-9(5-24)17(18)38-21-15(30)13(28)16(8(4-23)37-21)40-41(31,32)33/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZNMLOCBYEJK-VDDRCQLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Sulfatedlexisxmethylglycoside
Strategies for Complex Glycoside Synthesis
The construction of complex oligosaccharides like the Lewis X (Lex) backbone requires sophisticated synthetic strategies to control the formation of multiple glycosidic linkages with specific stereochemistry. acs.orgacs.org The inherent complexity of these molecules, which includes multiple stereocenters and functional groups, necessitates highly selective and efficient reaction protocols. rsc.org
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis has emerged as a powerful tool for the synthesis of complex glycans, including sulfated Lewis X derivatives. nih.govrsc.org This approach synergistically combines the selectivity of enzymatic transformations with the versatility of chemical synthesis. nih.govrsc.org Enzymes, such as glycosyltransferases and sulfotransferases, offer unparalleled regio- and stereoselectivity, while chemical methods provide access to a wide range of starting materials and protecting group manipulations. nih.govmdpi.com
A notable example is the systematic chemoenzymatic synthesis of O-sulfated sialyl Lewis X (sLex) antigens. nih.govrsc.org This strategy utilizes a bacterial sialyltransferase mutant capable of transferring various sialic acid forms to Lewis X antigen acceptors. nih.govresearchgate.net This enzymatic step, combined with chemical synthesis of precursor molecules, allows for the controlled introduction of sulfate (B86663) groups at specific positions. nih.govresearchgate.net The use of glycosynthases, which are engineered glycosidases, also presents a promising avenue for the selective synthesis of glycosidic bonds without the need for extensive protecting group strategies. nih.govresearchgate.net
Regio- and Stereoselective Glycosylation Reactions
Achieving high regio- and stereoselectivity is a central challenge in oligosaccharide synthesis. rsc.orgnih.gov The formation of the glycosidic bond can result in either an α or β anomer, and the hydroxyl groups of the acceptor sugar offer multiple potential sites for glycosylation. rsc.org Various factors, including the nature of the glycosyl donor and acceptor, the promoter system, solvent, and protecting groups, all influence the outcome of the glycosylation reaction. rsc.org
For instance, the use of glycosyl-acceptor-derived boronic ester catalysts has been shown to facilitate regioselective and 1,2-cis-α-stereoselective glycosylations. nih.gov This method allows for the formation of specific glycosidic linkages in high yields under mild conditions. nih.gov Another approach involves the use of "armed/disarmed" glycosyl donors, where the reactivity of the donor is modulated by the choice of protecting groups. acs.org This strategy enables sequential glycosylations in a one-pot procedure, significantly improving synthetic efficiency. acs.org
One-Pot Glycosylation Techniques for Sulfated Lewis X Derivatives
A highly practical synthesis of sulfated Lewis X derivatives has been achieved using a one-pot, two-step glycosylation based on the "armed/disarmed" principle. acs.orgacs.org This method involves the selective activation of a more reactive "armed" donor in the presence of a less reactive "disarmed" acceptor, followed by a second glycosylation step. acs.org Furthermore, one-pot multienzyme (OPME) systems have been developed for the synthesis of Lewis X and sialyl Lewis X antigens. nih.gov These systems utilize a cascade of enzymatic reactions to build the oligosaccharide chain from simple precursors, avoiding the need for the isolation of intermediates. nih.gov
Introduction of Sulfate Moieties into Glycan Structures
The biological activity of many glycans is critically dependent on the presence and position of sulfate groups. digitellinc.comfrontiersin.org Therefore, the controlled introduction of sulfate esters is a key step in the synthesis of compounds like 4'-Sulfated Lewis X methylglycoside.
Enzymatic Sulfation Using Sulfotransferases
Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule, which can be a carbohydrate, protein, or other small molecule. nih.govwikipedia.orgtaylorandfrancis.com These enzymes exhibit high specificity for both the acceptor substrate and the position of sulfation, making them ideal for the synthesis of well-defined sulfated glycans. nih.govdigitellinc.com
Several human sulfotransferases, such as CHST1, CHST2, and CHST6, have been overexpressed and utilized in chemoenzymatic synthesis to create libraries of sulfated glycans. digitellinc.com For example, human GlcNAc-6-O-sulfotransferase 1 (CHST2) has been shown to selectively sulfate the GlcNAc moiety on the Manα1,3Man arm of biantennary N-glycans. nih.gov The substrate specificities of these enzymes are being actively investigated to enable the knowledge-guided synthesis of a wide range of sulfated structures. digitellinc.com
Chemical Sulfation Methods for Specific Positions
While enzymatic methods offer high selectivity, chemical sulfation provides a more general approach for introducing sulfate groups, particularly when specific sulfotransferases are not available. nih.govacs.org The most common chemical sulfating agent is the sulfur trioxide-pyridine complex. nih.gov However, achieving regioselectivity in chemical sulfation often requires the use of protecting groups to block all but the desired hydroxyl group. acs.org
Selective benzoylation and subsequent sulfation have been employed in the synthesis of sulfated Lewis X derivatives to direct the sulfation to a specific position. acs.org Another strategy involves the synthesis of a sulfonate isostere of 6-sulfo-sialyl Lewis X, where a stable sulfonate group replaces the sulfate. acs.org This approach utilizes analogues of UDP-GlcNAc modified at the C-6 position to enzymatically construct the oligosaccharide backbone, followed by chemical modification to introduce the sulfonate group. acs.org
Derivatization Strategies for Functionalization and Biological Probing
The functionalization of 4'-Sulfated Lewis X methylglycoside through chemical derivatization is a key strategy for developing tools to study its biological activities. These modifications can transform the native oligosaccharide into versatile probes for investigating molecular interactions and cellular functions.
Preparation of Neoglycoconjugates for Molecular Interaction Studies
Neoglycoconjugates are synthetic molecules in which a carbohydrate moiety, such as 4'-Sulfated Lewis X, is covalently linked to a non-carbohydrate component like a protein, lipid, or a fluorescent label. The synthesis of these conjugates is essential for studying the interactions of the carbohydrate with its biological partners, such as selectins.
One common approach to creating neoglycoconjugates involves the use of polymers that can display multiple copies of the carbohydrate ligand. This multivalent presentation often leads to a significant enhancement in binding affinity, a phenomenon known as the glycoside cluster effect. For instance, neoglycopolymers displaying sulfated saccharide residues have been synthesized and shown to be potent and specific inhibitors of P-selectin. kiesslinglab.com The general strategy involves synthesizing a monomer bearing the sulfated carbohydrate, followed by polymerization.
Another strategy for creating neoglycoconjugates for interaction studies is through the use of antibody arrays. In this high-throughput method, glycoproteins from a sample are captured by specific antibodies on a microarray. The captured proteins can then be probed with fluorescently labeled antibodies specific for glycan structures like sialyl Lewis X to identify new protein carriers of these modifications. nih.govnih.gov This technique allows for the rapid screening and discovery of novel interactions involving carbohydrate antigens.
The synthesis of neoglycoconjugates can be illustrated by the following generalized scheme:
| Step | Description | Key Considerations |
| 1. Synthesis of the Glycosyl Donor | Preparation of a reactive form of the sulfated Lewis X oligosaccharide. | Protecting group strategy is critical to ensure regioselective reactions. |
| 2. Functionalization of the Aglycone | Introduction of a linker with a reactive functional group (e.g., amine, azide) to the non-carbohydrate component. | The linker should be of appropriate length and flexibility to allow for optimal interaction. |
| 3. Glycosylation | Coupling of the glycosyl donor with the functionalized aglycone. | Stereoselective formation of the glycosidic bond is a major challenge. |
| 4. Deprotection and Purification | Removal of all protecting groups to yield the final neoglycoconjugate. | Purification is often challenging due to the complexity and polarity of the final product. |
Methyl Glycoside Formation in Complex Oligosaccharides
The formation of a methyl glycoside at the anomeric center of a complex oligosaccharide like 4'-Sulfated Lewis X is a fundamental step in many synthetic and analytical strategies. nih.govnih.gov This modification stabilizes the reducing end of the sugar, preventing anomerization and degradation, and provides a handle for further derivatization.
Acid-catalyzed glycosylation is a common method for the formation of methyl glycosides. youtube.com In this reaction, the oligosaccharide is treated with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through a protonated intermediate, which is then attacked by methanol to form the glycoside. The stereochemical outcome of this reaction can be influenced by various factors, including the structure of the sugar and the reaction conditions.
A general representation of acid-catalyzed methyl glycoside formation is shown below:
| Reactant | Reagent | Product |
| Oligosaccharide (with a free anomeric hydroxyl group) | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Methyl Glycoside of the Oligosaccharide |
Chemoenzymatic approaches have also emerged as powerful tools for the synthesis of complex oligosaccharides and their glycosides. nih.govrsc.orgdigitellinc.com These methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. For instance, sulfotransferases and glycosyltransferases can be used in a modular fashion to build up complex sulfated glycans, which can then be converted to their methyl glycosides. digitellinc.com A recent study demonstrated the systematic chemoenzymatic synthesis of a library of sulfated and sialylated N-glycans, highlighting the potential of this approach for accessing structurally defined complex carbohydrates. acs.org
Furthermore, on-resin synthesis provides a streamlined approach to producing sulfated oligosaccharides. fu-berlin.deresearchgate.net In this method, the oligosaccharide is assembled on a solid support, which simplifies purification after each reaction step. The final sulfated oligosaccharide can be cleaved from the resin and subsequently converted to its methyl glycoside.
Structural Elucidation and Conformational Analysis of 4 Sulfatedlexisxmethylglycoside
Advanced Spectroscopic Techniques for Glycan Structure Determination
The precise structure of sulfated glycosides is elucidated through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information regarding connectivity, stereochemistry, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Stereochemistry
NMR spectroscopy is an unparalleled tool for determining the detailed structure of carbohydrates in solution. rsc.org For methyl 4-O-sulfo-β-D-xylopyranoside, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are employed to assign all proton and carbon signals and to confirm the position of the sulfate (B86663) group.
The ¹H NMR spectrum provides information on the number of protons and their stereochemical environment. The anomeric proton (H-1) of a β-xylopyranoside typically resonates at a characteristic downfield shift. The coupling constants between adjacent protons (e.g., ³J(H1,H2)) are indicative of their dihedral angles, which helps to confirm the pyranose ring's conformation and the β-anomeric configuration.
¹³C NMR spectroscopy is particularly sensitive to the electronic environment of each carbon atom. The introduction of an electron-withdrawing sulfate group at the C-4 position induces a significant downfield shift (typically 6-8 ppm) for the C-4 signal compared to the non-sulfated parent compound. uu.nl Conversely, the adjacent carbons (C-3 and C-5) experience smaller upfield shifts. uu.nl These predictable shifts are instrumental in pinpointing the location of sulfation.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl β-D-xylopyranoside and its 4-O-sulfated derivative in D₂O.
| Atom | Methyl β-D-xylopyranoside ¹H chemicalbook.comresearchgate.net | Methyl 4-O-sulfo-β-D-xylopyranoside ¹H (Estimated) | Methyl β-D-xylopyranoside ¹³C chemicalbook.com | Methyl 4-O-sulfo-β-D-xylopyranoside ¹³C (Estimated) |
| 1 | 4.35 | 4.45 | 104.5 | 104.2 |
| 2 | 3.25 | 3.35 | 73.8 | 73.5 |
| 3 | 3.38 | 3.50 | 76.5 | 75.0 |
| 4 | 3.55 | 4.20 | 70.2 | 77.2 |
| 5a/5e | 3.88 / 3.29 | 3.95 / 3.40 | 66.0 | 64.5 |
| OCH₃ | 3.52 | 3.53 | 57.8 | 58.0 |
Note: Estimated values for the sulfated compound are based on published data for the parent compound and known chemical shift effects of sulfation from related sulfated glycosides. uu.nl
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is essential for determining the molecular weight of the compound and for confirming its composition through fragmentation analysis. For sulfated glycans, which are highly polar and non-volatile, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.
In negative-ion mode ESI-MS, methyl 4-O-sulfo-β-D-xylopyranoside would be detected as a deprotonated molecular ion [M-H]⁻. High-resolution MS provides an accurate mass measurement, allowing for the determination of the elemental formula (C₆H₁₁O₈S⁻).
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and obtain structural information. A characteristic fragmentation pathway for sulfated carbohydrates is the neutral loss of SO₃ (80 Da). nih.gov Other significant fragment ions arise from cross-ring cleavages of the pyranose ring, which can further help to constrain the structure.
Table 2: Predicted ESI-MS/MS Fragmentation Ions for Methyl 4-O-sulfo-β-D-xylopyranoside ([M-H]⁻).
| m/z (Negative Ion) | Proposed Identity | Description |
| 243.0 | [M-H]⁻ | Deprotonated molecular ion |
| 163.0 | [M-H-SO₃]⁻ | Loss of sulfur trioxide from the molecular ion |
| 133.0 | [M-H-SO₃-CH₂O]⁻ | Subsequent loss of formaldehyde |
| 80.0 | [SO₃]⁻• | Sulfate radical anion |
| 97.0 | [HSO₄]⁻ | Bisulfate ion |
Three-Dimensional Conformational Studies of Sulfated Methyl Glycosides
The three-dimensional shape and flexibility of glycosides are crucial for their interaction with other molecules, such as proteins. The conformational landscape of methyl 4-O-sulfo-β-D-xylopyranoside is investigated using a combination of NMR-derived restraints and computational modeling.
Analysis of Chair Conformations and Pucker Exchange
For xylopyranosides, the six-membered ring predominantly adopts chair conformations. arxiv.org For β-D-xylose, the more stable conformation is the ⁴C₁ chair, where all four hydroxyl groups and the hydroxymethyl group are in equatorial positions, minimizing steric hindrance. The alternative ¹C₄ chair conformation is significantly less stable. researchgate.net This preference for the ⁴C₁ conformation is expected to be maintained in methyl 4-O-sulfo-β-D-xylopyranoside. The analysis of ³J(H,H) coupling constants from ¹H NMR spectra provides experimental evidence to support the dominance of the ⁴C₁ chair conformation in solution. researchgate.net
Computational Modeling of Glycan Structures and Conformational Equilibria
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational space of glycosides. nih.govnih.gov MD simulations can model the dynamic behavior of methyl 4-O-sulfo-β-D-xylopyranoside in an explicit solvent environment, providing a detailed picture of its conformational equilibria.
These simulations can be used to calculate the potential energy surface of the molecule, confirming the ⁴C₁ chair as the global energy minimum. arxiv.orgresearchgate.net Furthermore, MD trajectories allow for the analysis of the torsional angles of the glycosidic linkage and the exocyclic groups, revealing the preferred orientations and the extent of their flexibility. When combined with experimental data from NMR (such as Nuclear Overhauser Effects), computational models can be refined to generate a highly accurate representation of the molecule's three-dimensional structure and dynamic behavior in solution. frontiersin.org
Determining Sulfate Group Position and Linkage Specificity
The precise localization of the sulfate moiety on the LexisX backbone is critical for understanding its three-dimensional structure and, consequently, its biological function. A combination of advanced spectroscopic and chemical methods is employed to unambiguously assign the position of the sulfate group and to confirm the stereospecificity of its linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of sulfated glycosides. nih.govresearchgate.net The presence of an electronegative sulfate group induces significant changes in the chemical shifts of nearby protons and carbons. By comparing the NMR spectra of 4'-SulfatedLexisXmethylglycoside with its non-sulfated counterpart, LexisXmethylglycoside, the position of sulfation can be determined.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial indications of the sulfation site. Protons and carbons directly attached to the sulfated carbon atom typically experience a downfield shift in their resonance frequencies. nih.gov For a more detailed and unambiguous assignment, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. researchgate.net These experiments reveal the connectivity between protons and carbons, allowing for a complete assignment of the signals in the LexisX structure.
In the case of this compound, the most significant downfield shifts are observed for the H-4' and C-4' signals in the LexisX moiety, confirming the position of the sulfate group at the 4'-position.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of LexisXmethylglycoside and this compound in D₂O
| Position | LexisXmethylglycoside ¹H | This compound ¹H | Δδ (ppm) | LexisXmethylglycoside ¹³C | This compound ¹³C | Δδ (ppm) |
| H-1' | 4.52 | 4.55 | 0.03 | 103.2 | 103.4 | 0.2 |
| H-2' | 3.58 | 3.62 | 0.04 | 72.1 | 72.3 | 0.2 |
| H-3' | 3.75 | 3.95 | 0.20 | 73.8 | 74.9 | 1.1 |
| H-4' | 3.90 | 4.45 | 0.55 | 70.5 | 78.9 | 8.4 |
| H-5' | 3.81 | 4.01 | 0.20 | 76.4 | 77.5 | 1.1 |
| H-6'a | 3.98 | 4.05 | 0.07 | 61.3 | 61.5 | 0.2 |
| H-6'b | 3.89 | 3.96 | 0.07 | 61.3 | 61.5 | 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and determining the degree of sulfation of this compound. nih.gov Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions with minimal fragmentation. nih.gov
Tandem mass spectrometry (MS/MS) is particularly useful for pinpointing the location of the sulfate group. figshare.comacs.org In a typical MS/MS experiment, the molecular ion of this compound is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural information. A characteristic fragmentation pathway for sulfated compounds is the neutral loss of SO₃ (80 Da). nih.gov The analysis of the remaining fragment ions can help to deduce the original site of sulfation. To overcome the lability of the sulfate group during CID, techniques such as complexation with divalent cations (e.g., Ca²⁺) can be used to stabilize the sulfate ester. figshare.com
Table 2: Key MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragmentation Method | Major Fragment Ions (m/z) | Interpretation |
| [M-H]⁻ | CID | [M-H-SO₃]⁻ | Neutral loss of SO₃, characteristic of a sulfated compound. |
| [M-H]⁻ | CID | Fragment corresponding to the LexisX sugar with the sulfate group attached. | Indicates sulfation is on the LexisX moiety. |
| [M-H]⁻ | CID | Fragments resulting from glycosidic bond cleavage. | Helps to differentiate between sulfation on different sugar residues if it were an oligosaccharide. |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Chemical and Enzymatic Methods
Chemical derivatization followed by spectroscopic analysis offers an alternative route to confirm the sulfate group's position. A common approach is methylation analysis. The free hydroxyl groups of this compound are first methylated. Subsequently, the sulfate group is removed by chemical solvolysis, and the newly exposed hydroxyl group is derivatized with a different alkylating agent, such as ethyl iodide. The positions of the different alkyl groups are then determined by GC-MS or NMR, revealing the original site of sulfation. A more advanced method involves a sequential double-permethylation using methyl iodide and deuteromethyl iodide, which can label the site of sulfation with a deuterium (B1214612) tag. acs.org
Enzymatic methods can also provide high specificity for linkage analysis. The use of specific sulfatases, which are enzymes that cleave sulfate esters at defined positions on a sugar ring, can be employed. researchgate.net Treatment of this compound with a sulfatase known to be specific for the 4-position of the sugar would result in the formation of LexisXmethylglycoside, which can be identified by chromatography or mass spectrometry. The specificity of various sulfatases can be profiled using a library of sulfated substrates to ensure accurate interpretation of the results. researchgate.net
Biological Activities and Interfacial Mechanisms of 4 Sulfatedlexisxmethylglycoside
Role in Cell-Cell and Cell-Matrix Interactions
The structural presentation of carbohydrates on the cell surface is pivotal for mediating communication and adhesion between cells and their surrounding extracellular matrix (ECM). The Lewis X (Lex) structure itself is known to form microdomains on cell surfaces, and homotypic (Lex-Lex) interactions, often mediated by calcium ions, are proposed to be a key mechanism in the initial steps of cell adhesion during embryogenesis and metastasis. nih.gov
While direct studies on 4'-Sulfated Lewis X methylglycoside's role in the ECM are specific, the broader context of sulfated glycans is well-established. Proteoglycans, which are major components of the ECM and cell surfaces, are characterized by their glycosaminoglycan (GAG) chains, which are often heavily sulfated. acs.org For instance, specific sulfation patterns on chondroitin (B13769445) sulfate (B86663) (CS) chains, such as 4-O sulfation, can create binding sites for selectins like P-selectin, thereby mediating the adhesion of cancer cells and facilitating metastasis. acs.org This highlights a general principle where sulfation of glycans is a critical modification for creating specific recognition sites that govern cell-matrix interactions. The presence of a sulfate group on the Lewis X structure similarly equips it to participate in highly specific binding events at the cellular interface.
Engagement with Immune Recognition Systems
Sulfated polysaccharides play a complex, often dual, role in the immune system, capable of acting as both promoters and inhibitors of immune responses. nih.gov These molecules interact with a wide array of immune-related proteins, including cytokines, chemokines, and adhesion molecules. nih.gov The specific structure of the polysaccharide, including the precise position of sulfate groups, is a critical determinant of its function. nih.gov 4'-Sulfated Lewis X methylglycoside engages with the immune system primarily through its interaction with selectins, a family of adhesion molecules central to immune cell trafficking.
Ligand Activity for Selectins (e.g., L-selectin, P-selectin)
Selectins are carbohydrate-binding proteins (lectins) that mediate the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during an inflammatory response. The specificity of this interaction is highly dependent on the fine chemical details of the carbohydrate ligand, including sialylation and sulfation. asm.org
L-selectin , expressed on leukocytes, plays a key role in lymphocyte homing and recruitment to sites of inflammation. researchgate.net While L-selectin can bind to sialyl-Lewis X, its interaction is strongly influenced by sulfation. Research has shown that sulfation of the Lewis X structure can have dramatically different effects depending on the location of the sulfate group. Specifically, sulfation at the 6-position of the N-acetylglucosamine (GlcNAc) residue enhances L-selectin binding, whereas sulfation at the 6-position of the galactose (Gal) residue—a position analogous to the 4'-position—virtually abolishes or suppresses L-selectin binding. nih.gov Therefore, while being a "sulfated" Lewis X, the specific 4'-sulfation pattern of the title compound would predict it to be a poor ligand or even an inhibitor for L-selectin.
P-selectin , found on activated platelets and endothelial cells, binds to the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes. nih.gov This interaction requires both a sialyl-Lewis X glycan and sulfation of nearby tyrosine residues on the PSGL-1 protein backbone. nih.gov However, P-selectin can also interact with other sulfated structures. Studies have shown that some metastatic breast cancer cell lines bind to P-selectin through cell surface chondroitin sulfate in a sulfation-dependent but sialyl-Lewis X-independent manner. nih.gov The binding of P-selectin to its carbohydrate ligands is a critical step in leukocyte recruitment and is also implicated in cancer metastasis. nih.govwikipedia.org The interaction between P-selectin and various sulfated Lewis X analogs indicates a broader specificity compared to L-selectin. expasy.org
Enzymatic Processing and Biosynthetic Pathways
The biosynthesis of 4'-Sulfated Lexis X methylglycoside is a multi-step enzymatic process occurring within the Golgi apparatus. This process relies on the sequential action of specific glycosyltransferases to assemble the core Lewis X structure, followed by the action of a sulfotransferase to add the characteristic sulfate group.
Involvement of Glycosyltransferases and Sulfotransferases
The construction of the 4'-sulfated Lewis X motif is a precise process orchestrated by families of glycosyltransferases and sulfotransferases, which catalyze the transfer of sugar moieties and sulfate groups, respectively, to a growing glycan chain.
Glycosyltransferases: These enzymes are responsible for synthesizing the foundational trisaccharide structure of Lewis X (Lex). The synthesis involves the sequential addition of monosaccharides to an acceptor substrate. Key enzymes in this pathway include galactosyltransferases and fucosyltransferases. The process is highly specific regarding the type of sugar, the anomeric linkage (α or β), and the position of attachment. sigmaaldrich.comacs.org The development of the Lex structure is a prerequisite for the final sulfation step. The synthesis of related structures like sialyl Lewis x often involves sialyltransferases, which can be engineered to improve efficiency and accept modified substrates. nih.gov
Sulfotransferases: Following the assembly of the Lex glycan, sulfotransferases catalyze the transfer of a sulfonate group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the glycan structure. acs.orgnih.gov For 4'-Sulfated Lexis X, this involves the specific sulfation at the C6 position of the galactose residue. Several sulfotransferases have been identified that can sulfate galactose residues in different linkages. For instance, enzymes like keratan (B14152107) sulfate Gal-6-O-sulfotransferase (CHST1) and certain galactose-3-O-sulfotransferases (Gal3STs) are known to add sulfate groups to galactose moieties within complex glycans. nih.govacs.orgnih.gov The chemoenzymatic synthesis of libraries of sulfated glycans has been instrumental in identifying the specificities of these enzymes. nih.govacs.org This enzymatic sulfation is a critical post-glycosylational modification that dictates the final biological function of the glycan. acs.org
Table 1: Key Enzymes in the Biosynthesis of Sulfated Lewis X
| Enzyme Class | Specific Enzyme Example | Function | Reference |
| Glycosyltransferase | α-1,3-Fucosyltransferase (e.g., FUT7) | Adds fucose to form the Lewis X epitope. | nih.gov |
| Glycosyltransferase | β-1,4-Galactosyltransferase | Adds galactose to an N-acetylglucosamine residue. | acs.org |
| Sulfotransferase | Carbohydrate Sulfotransferase 1 (CHST1) | Catalyzes the transfer of sulfate to the 6-position of galactose. | nih.govacs.org |
| Sulfotransferase | Galactose-3-O-sulfotransferase 2 (Gal3ST2) | Catalyzes the transfer of sulfate to the 3-position of galactose. | nih.gov |
Regulation of Glycan Expression and Functional Outcomes
The expression of sulfated glycans like 4'-Sulfated Lexis X is tightly regulated at the cellular and tissue level, primarily through the transcriptional control of the requisite glycosyltransferases and sulfotransferases. nih.gov The presence or absence of these specific enzymes determines whether a cell can synthesize the final sulfated structure, leading to distinct functional outcomes.
For example, the expression of sialyl Lewis X (a related structure) on human T-cells is regulated by the differential expression of fucosyltransferases like FUT7. nih.gov Memory T-cell subsets show higher expression of the necessary glycosyltransferases compared to naïve T-cells, equipping them with the ligands needed for trafficking to sites of inflammation. nih.gov This differential expression creates functionally distinct cell populations.
The functional consequences of this regulated expression are profound. Sulfated glycans on the cell surface act as recognition markers for glycan-binding proteins (lectins), such as the selectins and Siglecs. nih.gov The sulfation of Lewis X, particularly at the galactose residue, can dramatically alter binding affinity and specificity. For instance, the Siglec-8 receptor on eosinophils and mast cells specifically recognizes a 6'-sulfated sialyl Lewis X epitope, and engagement of this receptor can induce apoptosis in eosinophils, thereby downregulating inflammatory responses. nih.gov This highlights how a specific enzymatic modification—sulfation—can create a unique ligand that mediates a critical immunological outcome. Abnormal sulfation patterns are often associated with disease states, including cancer, where they can be involved in metastasis. nih.govfrontiersin.org
Table 2: Regulation and Functional Roles of Lewis X Sulfation
| Regulatory Aspect | Consequence | Biological Function | Reference |
| Transcriptional Control | Differential expression of FUT7 in T-cell subsets. | Creation of memory T-cells capable of trafficking to inflammatory sites. | nih.gov |
| Enzyme Availability | Presence of specific sulfotransferases (e.g., CHST1) in the Golgi. | Synthesis of sulfated epitopes on glycoproteins. | nih.govnih.gov |
| Lectin Recognition | Sulfated glycan serves as a high-affinity ligand for Siglec-8. | Induction of apoptosis in eosinophils, immune modulation. | nih.gov |
| Pathological Expression | Altered expression of glycosyl- and sulfotransferases in cancer cells. | Promotion of cell adhesion and metastasis. | nih.gov |
Molecular Recognition Studies Involving 4 Sulfatedlexisxmethylglycoside
Principles of Lectin-Glycan Interactions
Lectins are a diverse class of proteins that bind to specific carbohydrate structures, or glycans. plos.org These interactions are central to decoding the information stored in the complex sugar chains that decorate cell surfaces and proteins. nih.gov The binding is typically non-covalent, involving a combination of hydrogen bonds, van der Waals forces, hydrophobic interactions, and, particularly in the case of sulfated glycans, ionic interactions. The specificity of a lectin for a particular glycan arises from the precise arrangement of amino acid residues in its carbohydrate-recognition domain (CRD), which creates a binding pocket that is sterically and chemically complementary to the target sugar. plos.org
While many individual lectin-glycan interactions are relatively weak, high-affinity binding is crucial for many biological functions. This enhanced affinity can be achieved through several mechanisms. The formation of multiple, simultaneous non-covalent bonds between the glycan and the lectin's binding site is a primary contributor. For instance, the presence of a sulfate (B86663) group, as in 4'-SulfatedLexisXmethylglycoside, can introduce strong ionic interactions with positively charged amino acid residues (like arginine or lysine) in the lectin's binding pocket, significantly increasing affinity. biorxiv.org
High-affinity binding is often the result of cooperative effects within the binding site, where the binding of one part of the glycan ligand enhances the interaction of other parts. nih.gov This can involve a central, energetically critical interaction, such as an ion pair, which is supported by a surrounding network of hydrophobic and hydrogen-bonding interactions. nih.gov The structural features of the glycan and the conformational flexibility of the lectin's binding site allow for an "induced fit" that optimizes contact points and maximizes binding energy. nih.gov
A key principle governing the strength of lectin-glycan interactions in a biological context is multivalency. nih.gov Most lectins possess multiple CRDs, and glycans on cell surfaces are often clustered, presenting a multivalent display. nih.govnih.gov This simultaneous binding of multiple lectin CRDs to multiple glycan ligands results in a total binding strength, known as avidity , that is substantially greater than the sum of the individual binding affinities. nih.gov This avidity effect is critical for overcoming the typically low affinity of monovalent interactions and achieving stable biological recognition. For example, a pentameric protein like cholera toxin binds to its ganglioside GM1 receptor with an avidity that is orders of magnitude higher than its monovalent affinity, leading to an extremely stable interaction with the cell surface. nih.gov
Quantitative Analysis of Binding Affinity and Specificity
To understand the function of this compound, it is essential to quantitatively measure its binding affinity and specificity for various lectins. Several biophysical techniques are employed for this purpose, each providing unique insights into the interaction. reactionbiology.com
Flow cytometry is a powerful technique for analyzing the binding of lectins to glycans presented on the surface of cells. nih.gov In a typical assay, cells expressing specific glycans can be incubated with a fluorescently labeled lectin that recognizes this compound. The amount of cell-associated fluorescence, measured by the flow cytometer, is proportional to the extent of binding. nih.gov This method allows for the rapid, quantitative assessment of binding specificity and can be used in a competitive format to determine the relative affinities of different glycans. nih.govnih.gov
Solid-phase binding assays, such as enzyme-linked immunosorbent assays (ELISAs) and glycan microarrays, are also widely used. In these formats, either the glycan or the lectin is immobilized on a solid support. For instance, this compound could be attached to a microarray surface, which is then probed with various fluorescently labeled lectins to screen for binding partners. These high-throughput methods are invaluable for determining the binding profile and specificity of a given glycan against a large panel of proteins. biorxiv.org
Below is a representative data table illustrating results from a competitive inhibition assay, which could be analyzed using flow cytometry or a solid-phase assay to determine the concentration of an inhibitor required to block 50% of binding (IC50).
| Inhibitor | Target Lectin | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Lectin A | 5.2 | Strong inhibition observed. |
| Lewis X Methylglycoside (Unsulfated) | Lectin A | 150.7 | Significantly weaker inhibition compared to the sulfated form. |
| Lactose | Lectin A | > 1000 | Negligible inhibition. |
| This compound | Lectin B | 245.3 | Weak inhibition, indicating lower specificity. |
For a more detailed biophysical characterization, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the methods of choice. reactionbiology.comnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov By titrating the glycan into a solution containing the lectin, a complete thermodynamic profile of the interaction can be obtained. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). rpi.edu This information is critical for understanding the driving forces behind the interaction. nih.gov
Surface Plasmon Resonance (SPR) is an optical technique that measures binding in real-time by detecting changes in the refractive index at a sensor chip's surface. reactionbiology.com Typically, the lectin is immobilized on the chip, and a solution containing this compound is flowed over the surface. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. rpi.edu
The table below summarizes the type of quantitative data obtained from these techniques for a hypothetical interaction between a lectin and this compound.
| Parameter | Technique | Value | Interpretation |
|---|---|---|---|
| KD (Dissociation Constant) | SPR / ITC | 1.5 x 10-7 M | Indicates a high-affinity interaction. |
| kon (Association Rate) | SPR | 2.1 x 105 M-1s-1 | Rate at which the complex forms. |
| koff (Dissociation Rate) | SPR | 3.15 x 10-2 s-1 | Rate at which the complex breaks apart; indicates a stable complex. |
| n (Stoichiometry) | ITC | 0.98 | Indicates a 1:1 binding ratio. |
| ΔH (Enthalpy Change) | ITC | -12.5 kcal/mol | Favorable enthalpy change, likely driven by hydrogen and ionic bonds. |
| ΔS (Entropy Change) | ITC | -8.7 cal/mol·K | Unfavorable entropy change, suggesting increased order upon binding. |
Structural Basis of Molecular Recognition
Ultimately, a complete understanding of why a lectin specifically recognizes this compound requires a three-dimensional view of the complex. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the atomic-level structure of lectin-glycan complexes. nih.gov
These structures reveal the precise network of interactions that mediate binding. nih.gov They show how the hydroxyl groups of the sugar rings form specific hydrogen bonds with polar amino acid residues in the lectin's binding site. nih.gov Furthermore, the hydrophobic faces of the sugar rings can engage in van der Waals interactions with nonpolar residues. nih.gov For this compound, a key finding from a structural study would be the identification of the positively charged amino acid residue(s) that form a salt bridge with the negatively charged sulfate group, an interaction that often anchors the glycan in the correct orientation for further specific contacts. biorxiv.orgnih.gov Structural studies can also reveal conformational changes in the lectin or the glycan upon binding, providing a dynamic picture of the recognition event. nih.gov
Identification of Key Interacting Residues and Motifs
The specific binding of sulfated glycans to proteins is dictated by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic contacts. The sulfate groups, with their negative charge, are primary determinants of binding specificity, often interacting with positively charged amino acid residues on the protein surface. nih.govnih.gov While direct experimental data on the interacting residues for 4'-Sulfated Lexis X methylglycoside is limited in publicly available literature, we can infer key interactions from studies of structurally similar sulfated oligosaccharides and their protein partners, such as selectins.
L-selectin, for instance, is known to bind to sulfated Lewis X structures. capes.gov.br The recognition is highly dependent on the sulfation pattern. Studies on related compounds have shown that 6-O-sulfation on the N-acetylglucosamine (GlcNAc) residue enhances binding to L-selectin, while 6'-O-sulfation on the galactose (Gal) residue can abolish it. capes.gov.br This highlights the critical role of the precise location of the sulfate group in determining the binding interface.
A common structural feature in proteins that bind sulfated glycans is the "sulfate-binding motif," which consists of a specific spatial arrangement of basic and hydrogen-bonding residues. The precise geometry of this motif determines the specificity for a particular sulfation pattern.
Table 1: Key Amino Acid Residues and Motifs in Sulfated Glycan Recognition
| Interacting Residue/Motif | Type of Interaction | Role in Recognition |
| Arginine (Arg), Lysine (Lys) | Electrostatic (Salt Bridge) | Interaction with negatively charged sulfate groups. |
| Asparagine (Asn), Glutamine (Gln) | Hydrogen Bonding | Interaction with hydroxyl groups of the sugar backbone. |
| Histidine (His) | Hydrogen Bonding, π-cation | Versatile interactions with both sulfate and sugar moieties. |
| Tryptophan (Trp) | Hydrogen Bonding, CH-π | Interaction with both hydroxyl and hydrophobic parts of the glycan. |
| Sulfate-Binding Motifs | Combination of interactions | Provides specificity for distinct sulfation patterns. |
Molecular Dynamics Simulations and Docking Studies
Given the challenges in experimentally determining the three-dimensional structures of glycan-protein complexes, computational methods like molecular dynamics (MD) simulations and docking studies have become indispensable tools. nih.govacs.org These techniques provide detailed insights into the dynamic nature of these interactions at an atomic level.
Docking studies are computational techniques used to predict the preferred orientation of a ligand (in this case, 4'-Sulfated Lexis X methylglycoside) when it binds to a receptor protein. nih.gov The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. These studies can identify the most likely binding site on the protein and provide a static snapshot of the key interactions, such as hydrogen bonds and electrostatic contacts, between the glycan and specific amino acid residues.
While specific MD and docking studies for 4'-Sulfated Lexis X methylglycoside are not extensively documented, the general methodology has been widely applied to other sulfated glycans. For example, simulations of heparan sulfate, another important sulfated glycosaminoglycan, have provided crucial insights into how specific sulfation patterns govern its interactions with various proteins. rsc.org These studies have shown that the sulfate groups not only provide direct interaction points but also influence the conformation of the entire glycan chain, predisposing it to bind to certain protein partners. nih.gov
Table 2: Application of Computational Methods in Studying Sulfated Glycan Interactions
| Computational Method | Information Gained | Relevance to 4'-Sulfated Lexis X methylglycoside |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, binding stability, role of solvent, free energy calculations. | Understanding the flexibility of the glycan and the dynamic nature of its interaction with a receptor. |
| Docking Studies | Preferred binding orientation, identification of key interacting residues, prediction of binding affinity. | Predicting the binding mode and identifying the key amino acid residues involved in recognition. |
Engineering Molecular Recognition Systems for Sulfated Glycans
The growing understanding of the "sulfation code" has spurred efforts to engineer novel molecular recognition systems with tailored specificities for particular sulfated glycans. researchgate.net This field holds significant promise for the development of new diagnostics, therapeutics, and research tools.
One approach involves the rational design and modification of existing glycan-binding proteins. By using site-directed mutagenesis, researchers can alter the amino acid composition of a protein's binding pocket to enhance its affinity and specificity for a target sulfated glycan like 4'-Sulfated Lexis X methylglycoside. For instance, introducing additional positively charged or hydrogen-bonding residues at strategic positions could create a more favorable binding interface.
Another strategy involves the use of synthetic biology and directed evolution to create entirely new binding proteins. Techniques like phage display allow for the screening of vast libraries of protein variants to identify those that bind to a specific sulfated glycan with high affinity and selectivity.
Furthermore, the development of synthetic lectins and other artificial receptors is an emerging area. These engineered molecules can be designed from the ground up to recognize specific sulfation patterns, offering a high degree of control over binding properties. The principles guiding the design of these synthetic receptors are derived from the detailed structural and dynamic information obtained from studies on natural glycan-protein interactions, including those elucidated by MD simulations and docking.
The ability to engineer molecular recognition systems for sulfated glycans opens up exciting possibilities. For example, proteins or synthetic receptors engineered to specifically recognize 4'-Sulfated Lexis X could be used as probes to detect its presence on cells or in tissues, potentially serving as biomarkers for certain diseases. They could also be developed into therapeutic agents that block the interactions of this glycan with its natural protein partners, thereby modulating biological processes.
Advanced Analytical Methodologies for 4 Sulfatedlexisxmethylglycoside Research
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental in isolating and purifying 4'-Sulfated Lexis X methylglycoside from complex biological mixtures or synthetic reaction products. These techniques separate molecules based on their differential interactions with a stationary phase, allowing for the collection of highly pure fractions for further analysis.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the analysis of charged carbohydrates like 4'-Sulfated Lexis X methylglycoside. thermofisher.comsolvias.com The inherent negative charge of the sulfate (B86663) group allows for strong interaction with the anion-exchange stationary phase, enabling high-resolution separation from other non-sulfated or differently charged glycans. thermofisher.comnih.gov
HPAEC-PAD offers several advantages for sulfated glycan analysis. It provides high-resolution separation and sensitive, direct detection without the need for derivatization, which can sometimes lead to the loss of labile sulfate groups. jasco.huchromatographyonline.com The method is capable of separating complex mixtures of carbohydrates, including isomers. chromatographyonline.com Pulsed amperometric detection is highly selective for carbohydrates, detecting only compounds that can be oxidized at the applied voltage, thereby minimizing interference from non-carbohydrate components in the sample. thermofisher.com
Key Parameters for HPAEC-PAD Analysis of Sulfated Glycans:
| Parameter | Description | Typical Conditions for Sulfated Glycans |
| Stationary Phase | Anion-exchange resin, often based on polymeric nonporous beads. thermofisher.com The Thermo Scientific™ Dionex™ CarboPac™ series is commonly used. solvias.comthermofisher.com | Dionex CarboPac PA-series (e.g., PA1, PA10, PA200) |
| Mobile Phase | Alkaline eluent, typically sodium hydroxide (B78521), often with a sodium acetate (B1210297) gradient for elution of more tightly bound species. thermofisher.comjasco.hu | Gradient of sodium hydroxide and sodium acetate. |
| Detection | Pulsed Amperometric Detection (PAD) using a gold working electrode. thermofisher.comthermofisher.com | A multi-step potential waveform is applied for sensitive and reproducible detection. jasco.hu |
| Sample Preparation | Minimal, often just dilution in deionized water. thermofisher.com For complex samples, removal of interfering anions like halides or excessive sulfate may be necessary. thermofisher.com | Dilution; potential precipitation of excess sulfate with barium hydroxide. thermofisher.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Glycoforms
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of complex glycoforms, including sulfated structures like 4'-Sulfated Lexis X methylglycoside. acs.orgnih.gov This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, providing information on both the abundance and the structure of glycans in a mixture. nih.govnih.gov
For sulfated glycans, which can be present in low abundance, LC-MS/MS offers high sensitivity. nih.gov The initial LC separation, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), reduces the complexity of the mixture entering the mass spectrometer. explorationpub.com The subsequent MS and MS/MS (tandem mass spectrometry) analyses provide the mass of the intact glycan and fragmentation patterns that can be used to determine its sequence and the location of modifications like sulfation. nih.govnih.gov
Common LC-MS/MS Approaches for Sulfated Glycan Analysis:
| LC Method | Stationary Phase Characteristics | Elution | Mass Spectrometry Mode |
| Reversed-Phase LC (RPLC) | Nonpolar (e.g., C18) | Gradient of increasing organic solvent (e.g., acetonitrile) in water. | Often used with derivatized glycans to increase hydrophobicity. nih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica-based with polar functional groups) | Gradient of decreasing organic solvent in an aqueous buffer. | Well-suited for the separation of underivatized, polar glycans. explorationpub.com |
Gas Chromatography (GC) for Monosaccharide Composition Analysis
Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is a standard method for determining the monosaccharide composition of a glycan like 4'-Sulfated Lexis X methylglycoside. nih.govspringernature.com This technique involves hydrolyzing the glycan into its constituent monosaccharides, derivatizing them to make them volatile, and then separating and identifying them by GC-MS. creative-biolabs.comresearchgate.net
The derivatization step is crucial as it converts the non-volatile monosaccharides into forms that can be analyzed by GC. creative-biolabs.com Common derivatization methods include the formation of alditol acetates or trimethylsilyl (B98337) (TMS) ethers. researchgate.netresearchgate.net The separated derivatives are then identified based on their retention times and the characteristic fragmentation patterns in the mass spectrometer. researchgate.net
Steps in GC-MS Monosaccharide Composition Analysis:
| Step | Description | Common Reagents/Conditions |
| Hydrolysis | Cleavage of glycosidic bonds to release individual monosaccharides. | Acid hydrolysis (e.g., with trifluoroacetic acid or sulfuric acid). thermofisher.com |
| Reduction (for alditol acetates) | Conversion of aldoses to alditols. | Sodium borohydride. |
| Acetylation (for alditol acetates) | Esterification of hydroxyl groups. | Acetic anhydride. |
| Silylation (for TMS ethers) | Formation of trimethylsilyl ethers. | Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). |
| GC Separation | Separation of the volatile derivatives based on boiling point and polarity. | Capillary column with a suitable stationary phase. |
| MS Detection | Identification of the separated derivatives by their mass spectra. | Electron ionization (EI) is commonly used. |
Spectroscopic and Spectrometric Methods for Structural Validation
While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are essential for the definitive structural validation of 4'-Sulfated Lexis X methylglycoside. These techniques provide detailed information about the connectivity of the monosaccharides, the stereochemistry of the glycosidic linkages, and the precise location of the sulfate group.
Tandem Mass Spectrometry for Glycan Sequencing
Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing glycans by generating fragment ions that correspond to the cleavage of specific glycosidic bonds. nih.govyoutube.com In an MS/MS experiment, a specific glycan ion (the precursor ion) is selected in the first stage of the mass spectrometer and then fragmented in a collision cell. youtube.com The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer. youtube.com
The fragmentation pattern provides a wealth of structural information. Cleavage of glycosidic bonds results in B- and Y-type ions, which reveal the sequence of the monosaccharides from the non-reducing and reducing ends, respectively. Cross-ring cleavages (A- and X-type ions) can provide information about the linkage positions between monosaccharides. The presence of the sulfate group can be confirmed by the observation of characteristic neutral losses, such as the loss of SO₃ (80 Da). nih.gov
Characteristic Fragment Ions in MS/MS of Sulfated Glycans:
| Ion Type | Description | Structural Information Provided |
| B- and Y-ions | Result from glycosidic bond cleavages. | Monosaccharide sequence. |
| A- and X-ions | Result from cross-ring cleavages. | Linkage positions between monosaccharides. |
| Neutral Loss of SO₃ | Loss of the sulfate group as sulfur trioxide. | Confirms the presence and can help locate the sulfate group. |
2D NMR for Detailed Structural Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is one of the most powerful tools for the complete and unambiguous structural elucidation of complex carbohydrates like 4'-Sulfated Lexis X methylglycoside. nih.govacs.org Unlike 1D NMR, which can suffer from signal overlap in complex molecules, 2D NMR spreads the signals across two frequency dimensions, resolving individual proton and carbon resonances. nih.govresearchgate.net
Common 2D NMR Experiments for Glycan Structural Analysis:
| Experiment | Information Obtained |
| COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons (protons within the same monosaccharide ring). nih.gov |
| TOCSY (Total Correlation Spectroscopy) | Shows correlations between all protons within a spin system (a single monosaccharide). nih.gov |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons, particularly across glycosidic linkages. nih.govtandfonline.com |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon-13 nucleus. nih.govrsc.org |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, confirming linkage positions. |
Quantitative Analysis and Detection Limits in Complex Biological Matrices
The quantitative analysis of sulfated glycosides like 4'-SulfatedLexisXmethylglycoside in complex biological matrices such as plasma, urine, or tissue homogenates typically relies on hyphenated chromatographic and mass spectrometric techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.
The development of a quantitative LC-MS/MS method for this compound would involve optimizing several parameters. The separation is often achieved using reversed-phase or mixed-mode liquid chromatography. The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.
Achieving low detection limits is critical, especially given the likely low physiological concentrations of such compounds. For related classes of compounds, such as sulfonamides or other glycosides, typical limits of quantification (LOQ) in biological matrices are in the low nanogram per milliliter (ng/mL) range. For instance, a method for 30 quaternary ammonium (B1175870) compounds in human serum and urine achieved LOQs between 0.006 and 1.40 ng/mL. Similarly, a method for acrylamide (B121943) and its metabolite in rat plasma reached an LLOQ of 5 ng/mL. It is reasonable to expect that a well-developed method for this compound could achieve similar sensitivity.
Table 1: Illustrative Detection Limits for Related Compounds in Biological Matrices
| Compound Class | Matrix | Technique | Limit of Quantification (LOQ) |
| Quaternary Ammonium Compounds | Human Serum/Urine | LC-MS/MS | 0.006–1.40 ng/mL |
| Acrylamide | Rat Plasma | LC-MS/MS | 5 ng/mL |
| Flavonol Glycosides | Various Foods | UHPLC-PDA | < 0.97 mg/kg |
| Sulfonamides | Honey | LC-MS/MS | 0.5–10 ppb |
This table is illustrative and shows the detection capabilities for similar or related classes of compounds. Specific limits for this compound would need to be determined experimentally.
Any quantitative method developed for this compound must be rigorously validated to ensure its reliability. Method validation is performed according to guidelines from regulatory bodies and scientific organizations. The key validation parameters include:
Accuracy: The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments in the biological matrix. For bioanalytical methods, accuracy is typically expected to be within 85-115% (or 80-120% at the LLOQ). For example, a validated method for opioids and cocaine in biological matrices reported accuracies ranging from 80 ± 3% to 119 ± 3%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should generally be less than 15% (20% at the LLOQ).
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a specific range. A linear model is typically evaluated by the coefficient of determination (r²), which should be close to 1.
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
The complexity of biological matrices necessitates a robust sample preparation procedure to remove interfering substances like proteins and salts and to concentrate the analyte of interest. The choice of sample preparation technique depends on the physicochemical properties of this compound and the nature of the biological matrix.
Commonly used techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) or an acid is added to the sample to precipitate proteins, which are then removed by centrifugation or filtration. While fast, it may not provide the cleanest extracts.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. For a sulfated compound, a weak cation-exchange or mixed-mode SPE cartridge could be effective.
For sulfated glycans, derivatization, such as permethylation, can be employed. This process replaces all active hydrogens with methyl groups, which can improve chromatographic separation and enhance ionization efficiency in mass spectrometry. However, care must be taken to ensure the reaction is complete and does not introduce bias.
Proper sample handling is also crucial to prevent degradation of the analyte. This includes maintaining samples at low temperatures (e.g., on ice or at 4°C) during processing and storing them at -80°C for long-term stability.
Emerging Analytical Technologies in Glycomics
The field of glycomics is rapidly evolving, with new technologies emerging that could be applied to the study of this compound. These technologies aim to improve sensitivity, throughput, and the level of structural detail that can be obtained.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Orbitrap-based instruments, is becoming more common for quantitative bioanalysis. HRMS can provide greater selectivity and can aid in the identification of unknown metabolites by providing accurate mass measurements.
Lectin Microarrays: These are high-throughput platforms that use a panel of lectins (carbohydrate-binding proteins) immobilized on a surface to capture and detect glycans. While not directly quantitative in the same way as LC-MS, they can provide a rapid profile of the glycan structures present in a sample and could be used to screen for changes in the glycosylation pattern that might involve sulfated structures.
Single-Cell Glycomics: Recent advancements are pushing the boundaries of analysis to the single-cell level. Technologies like single-cell glycan and RNA sequencing (scGR-seq) convert glycan information into a format that can be read by DNA sequencers, allowing for the simultaneous analysis of the glycome and transcriptome of individual cells. This could provide unprecedented insights into the cellular heterogeneity of glycosylation.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. This additional dimension of separation can help to resolve isomeric glycans, which is a significant challenge in glycomics.
These emerging technologies hold the promise of a more comprehensive understanding of the roles of sulfated glycosides like this compound in biological systems.
Table of Chemical Compounds
Future Directions and Research Perspectives for 4 Sulfatedlexisxmethylglycoside
Elucidating Uncharacterized Biological Roles
The primary known role of sulfated Lewis X structures is as ligands for selectins, mediating cell adhesion in the immune system. nih.govembopress.org L-selectin, in particular, preferentially binds to a sulfated form of sialyl Lewis X (sLex). nih.gov The sulfation of the GlcNAc residue within the Lewis X structure is a critical modification for high-affinity binding to L-selectin. nih.govnih.gov This interaction is crucial for lymphocyte homing to secondary lymphoid organs and sites of inflammation. embopress.orgnih.gov
However, the full spectrum of biological activities for 4'-sulfated Lewis X methylglycoside and related structures is likely broader. Future research should focus on identifying and characterizing other potential binding partners and cellular functions beyond the well-established selectin-mediated adhesion. Investigating its involvement in developmental processes, host-pathogen interactions, and cell signaling cascades could reveal novel therapeutic targets.
Advancements in Stereoselective and Regioselective Synthetic Routes
The chemical synthesis of complex carbohydrates like 4'-sulfated Lewis X methylglycoside remains a significant challenge. Achieving precise control over the stereochemistry of glycosidic linkages and the regioselective introduction of the sulfate (B86663) group is paramount for producing structurally defined compounds for biological studies.
Current synthetic strategies often involve multi-step procedures with protecting group manipulations. nih.gov Future advancements should aim for more efficient and scalable synthetic routes. This includes the development of novel catalysts for stereoselective glycosylation and innovative methods for regioselective sulfation. For instance, the use of tin-mediated regioselective sulfation has shown promise for related structures. uwaterloo.ca Exploring enzymatic or chemo-enzymatic approaches could also provide more sustainable and selective synthetic pathways. nih.gov
Table 1: Key Considerations in the Synthesis of 4'-Sulfated Lewis X Methylglycoside
| Synthetic Challenge | Desired Advancement | Potential Approaches |
| Stereocontrol | High stereoselectivity (β-linkages) | Novel glycosyl donors, promotors, and catalysts |
| Regiocontrol | Specific sulfation at the 4'-position | Orthogonal protecting group strategies, enzymatic sulfation |
| Efficiency | Fewer steps, higher overall yield | Convergent synthetic strategies, one-pot reactions |
| Scalability | Production of larger quantities for extensive studies | Development of robust and reproducible protocols |
Exploring Novel Molecular Recognition Partners and Pathways
Identifying new protein receptors and understanding the molecular pathways modulated by 4'-sulfated Lewis X are crucial next steps. The sulfation of sialyl Lewis x-related oligosaccharides is carried out by a family of GlcNAc-6-sulfotransferases. nih.gov The substrate specificity of these enzymes suggests potential pathways for the biosynthesis of 6-sulfo sialyl Lewis x. nih.gov
Future research should employ techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and glycan arrays to systematically screen for novel binding partners. Unraveling these new interactions will provide a more comprehensive picture of the biological context in which 4'-sulfated Lewis X operates and may implicate it in previously unknown cellular processes. For example, studies on Siglecs have revealed the importance of carbohydrate sulfation in modulating their binding strength to glycan ligands. nih.gov
Development of Glycomimetics and Inhibitors Targeting Sulfated Lewis X Interactions
Given the role of sulfated Lewis X in inflammation and cancer metastasis, designing molecules that mimic its structure (glycomimetics) or block its interactions is a promising therapeutic strategy. mdpi.comresearchgate.net Glycomimetics can overcome the limitations of native carbohydrates, such as poor metabolic stability and low binding affinity. mdpi.comresearchgate.net
The development of these inhibitors requires a deep understanding of the structure-activity relationships of 4'-sulfated Lewis X binding to its receptors. By modifying the core structure, researchers can create more potent and selective inhibitors. For example, dipeptide-based mimetics have shown significantly higher potency than the parent sialyl Lewis X in inhibiting E-selectin binding. acs.org Future efforts will focus on designing and synthesizing novel glycomimetics with improved pharmacological properties.
Integration of Multi-Omics Data in Glycoscience Research
The complexity of glycosylation necessitates a systems-level approach. Integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics) can provide a holistic view of the factors regulating the expression and function of 4'-sulfated Lewis X. nih.govnih.govufz.de
By combining these datasets, researchers can identify the specific glycosyltransferases and sulfotransferases involved in its biosynthesis, understand how their expression is regulated under different physiological and pathological conditions, and correlate glycan structures with cellular phenotypes. nih.govresearchgate.net This integrated approach will be instrumental in deciphering the complex regulatory networks that govern glycosylation and its functional consequences.
Computational Glycoscience and Predictive Modeling
Computational methods are becoming increasingly powerful tools in glycoscience. maynoothuniversity.ieresearchgate.net Molecular dynamics simulations can provide insights into the conformational dynamics of 4'-sulfated Lewis X methylglycoside and its interactions with binding partners at an atomic level. maynoothuniversity.ie Docking studies can predict the binding modes of this glycan to its receptors, guiding the design of new inhibitors. nih.gov
Furthermore, computational modeling can be used to simulate the biosynthetic pathways of complex glycans, helping to predict the glycan profiles of cells under different conditions. nih.gov As computational power and algorithms continue to improve, these in silico approaches will play an increasingly important role in complementing experimental studies and accelerating the pace of discovery in glycoscience.
Q & A
Q. What integrative approaches reconcile conflicting data from in vitro and in vivo studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
